![molecular formula C16H13N3NiO3 B2473107 [N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel CAS No. 264921-97-3](/img/structure/B2473107.png)
[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel” is a chemical compound with the molecular formula C16H13N3NiO3 . It is a solid substance that appears as a light yellow to brown powder or crystal .
Molecular Structure Analysis
The molecular weight of this compound is 353.99 . The exact structure can be represented by the SMILES string:CC(=NCC(=O)O)C1=CC=CC=C1[N-]C(=O)C2=CC=CC=N2.[Ni] . Physical And Chemical Properties Analysis
This compound is soluble in chloroform .Applications De Recherche Scientifique
Pyridinecarboxamidato-Nickel(II) Complexes
- Synthesis and Reactivity : These complexes, including those with a pyridylcarboxamido component, are noted for their synthesis and reactivity towards ethylene, which is crucial in the context of polymerization catalysts (Lee, Bu, & Bazan, 2001).
Nickel(II) Complexes with Ethylene Oligomerization
- Catalytic Applications : Nickel complexes chelated by pyridinedicarboxamide demonstrate significant catalytic activity in ethylene oligomerization, revealing their potential in industrial applications (Zhang, Liu, Li, Ye, & Li, 2016).
2-Iminopyridylnickel Halide Complexes
- Polymerization Catalysts : These complexes are significant as they exhibit high activities towards ethylene polymerization, producing branched polyethylenes with narrow polydispersity, which is important for material science and engineering (Sun, Song, Li, Redshaw, Hao, Li, & Wang, 2012).
Novel Ni Catalysts for Methane Decomposition
- Hydrogen and Carbon Nanofibers Production : Nickel catalysts, including those with pyridylcarboxamido-like structures, have been shown to be effective in methane decomposition to hydrogen and carbon nanofibers, indicating their potential in energy and materials research (Li, Zhang, Xie, Liu, Xu, & Shen, 2006).
Ultrahigh Capacitance of Amorphous Nickel Phosphate
- Supercapacitor Applications : Research on nickel phosphate (Ni3(PO4)2) as an electrode material for supercapacitors indicates the potential of nickel-based compounds in energy storage applications (Omar, Numan, Duraisamy, Bashir, Ramesh, & Ramesh, 2016).
Safety And Hazards
This compound is classified as dangerous. It may cause damage to organs through prolonged or repeated exposure, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause cancer . Proper safety precautions should be taken when handling this compound, including wearing protective gloves, clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
[2-[N-(carboxymethyl)-C-methylcarbonimidoyl]phenyl]-(pyridine-2-carbonyl)azanide;nickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3.Ni/c1-11(18-10-15(20)21)12-6-2-3-7-13(12)19-16(22)14-8-4-5-9-17-14;/h2-9H,10H2,1H3,(H2,18,19,20,21,22);/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLGSJHKMDCFKF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC(=O)O)C1=CC=CC=C1[N-]C(=O)C2=CC=CC=N2.[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N3NiO3- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel | |
CAS RN |
264921-97-3 |
Source


|
| Record name | [N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2473024.png)
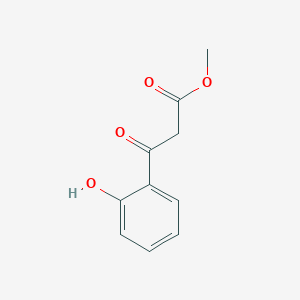
![2-{4-[2-(azepan-1-yl)-2-oxoethyl]piperazin-1-yl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2473027.png)
![3-(Benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2473028.png)
![N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2473030.png)
![5-{2-[{[(4-Methoxybenzoyl)oxy]imino}(4-methoxyphenyl)methyl]cyclopropyl}-1,3-benzodioxole](/img/structure/B2473031.png)
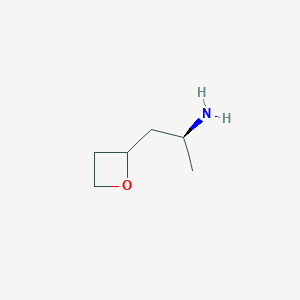
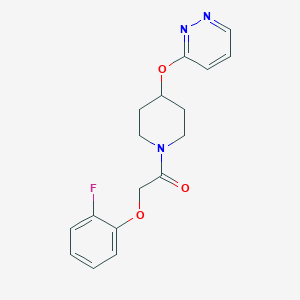
![8-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2473035.png)
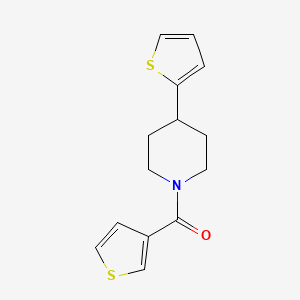
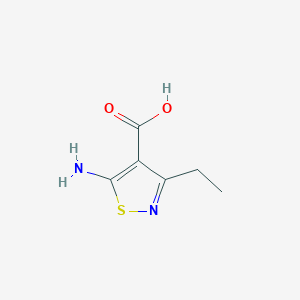
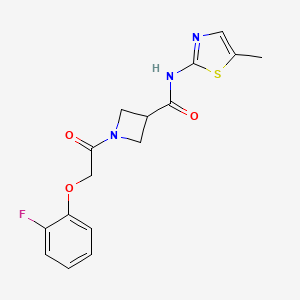
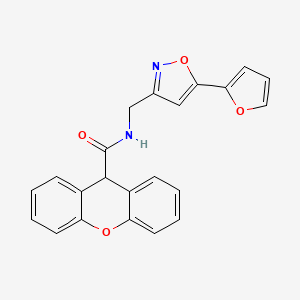
![2-Cyclopropyl-4-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2473044.png)